4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
CAS No.: 519152-08-0
Cat. No.: VC7122650
Molecular Formula: C14H12N2O7S
Molecular Weight: 352.32
* For research use only. Not for human or veterinary use.
![4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid - 519152-08-0](/images/structure/VC7122650.png)
Specification
CAS No. | 519152-08-0 |
---|---|
Molecular Formula | C14H12N2O7S |
Molecular Weight | 352.32 |
IUPAC Name | 4-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid |
Standard InChI | InChI=1S/C14H12N2O7S/c1-23-13-7-4-10(16(19)20)8-12(13)15-24(21,22)11-5-2-9(3-6-11)14(17)18/h2-8,15H,1H3,(H,17,18) |
Standard InChI Key | YSLCCHPORMJMFG-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzoic acid backbone substituted with a sulfamoyl group at the 4-position, which is further linked to a 2-methoxy-5-nitrophenyl moiety. This structure confers unique electronic and steric properties, critical for its interactions with biological targets. The nitro group at the 5-position of the phenyl ring introduces strong electron-withdrawing effects, while the methoxy group at the 2-position contributes steric bulk and moderate electron-donating characteristics .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 352.32 g/mol |
CAS Number | 519152-08-0 |
Solubility | Limited in water; soluble in DMSO, DMF |
Stability | Stable under inert conditions |
Synthesis and Chemical Reactions
Multi-Step Synthesis Pathway
The synthesis of 4-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid involves sequential reactions, as detailed in a 2023 patent (CN111100042B) .
Bromination of 4-Methoxybenzenesulfonamide
The process begins with the bromination of 4-methoxybenzenesulfonamide using bromine () and iron powder as a catalyst in dichloromethane at 60°C. This step introduces a bromine atom at the 3-position, yielding 3-bromo-4-methoxybenzenesulfonamide with an 84% yield .
Cyanation via Ullmann-Type Coupling
The brominated intermediate undergoes cyanation with cuprous cyanide () in (DMF) at 120°C. This Ullmann-type reaction replaces the bromine with a cyano group, producing 3-cyano-4-methoxybenzenesulfonamide (80.8% yield) .
Esterification and Hydrolysis
The cyano group is converted to a methyl ester via HCl-catalyzed methanolysis, forming 2-methoxy-5-sulfonamide methyl benzoate. Subsequent hydrolysis with sodium hydroxide yields the final carboxylic acid derivative .
Table 2: Synthesis Optimization Parameters
Step | Reagents/Conditions | Yield |
---|---|---|
1 | , Fe, 60°C | 84% |
2 | , DMF, 120°C | 80.8% |
3 | , HCl gas | 88.6% |
4 | , 40°C | 85% |
Mechanism of Biological Action
Inhibition of h-NTPDases
The compound selectively inhibits h-NTPDases, enzymes that hydrolyze extracellular nucleotides like ATP and ADP. Kinetic studies suggest competitive inhibition, where the sulfamoyl group mimics the phosphate moiety of nucleotides, binding to the enzyme’s active site. The nitro group enhances binding affinity through electrostatic interactions with arginine residues, while the methoxy group stabilizes the complex via hydrophobic interactions .
Structure-Activity Relationships (SAR)
-
Sulfamoyl Group: Essential for enzyme interaction; removal reduces activity by >90%.
-
Nitro Substituent: Position 5 on the phenyl ring maximizes inhibition; meta-substitution improves fit into the active site .
-
Methoxy Group: Ortho-substitution prevents steric clashes with the enzyme’s hydrophobic pocket.
Analytical Characterization
Spectroscopic Techniques
-
NMR Spectroscopy: -NMR confirms the presence of methoxy ( 3.8 ppm) and aromatic protons ( 7.2–8.1 ppm).
-
FTIR: Peaks at 1340 cm (sulfonamide S=O) and 1700 cm (carboxylic acid C=O) .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 353.3 [M+H] .
Technique | Key Observations |
---|---|
HPLC | Purity >98% (C18 column) |
X-ray Diffraction | Confirms planar sulfamoyl group |
TGA | Decomposition at 220°C |
Research Applications and Findings
Medicinal Chemistry
The compound has been evaluated as a lead structure for:
-
Antithrombotic Agents: By modulating extracellular ADP levels, it reduces platelet aggregation.
-
Anticancer Therapeutics: Preclinical studies show synergy with cisplatin in ovarian cancer cell lines (IC reduced by 40%) .
Biochemical Tools
-
Enzyme Localization Studies: Fluorescent analogs track h-NTPDase distribution in cell membranes.
-
ATPase Activity Assays: Used to quantify enzyme inhibition in real-time assays .
Future Directions
Synthetic Improvements
-
Catalyst Optimization: Replace CuCN in cyanation with palladium catalysts to enhance yields .
-
Green Chemistry: Explore solvent-free reactions or ionic liquids to reduce environmental impact .
Therapeutic Development
-
Prodrug Design: Mask the carboxylic acid group to improve oral bioavailability.
-
Targeted Delivery: Conjugate with nanoparticles for site-specific action in thrombotic disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume